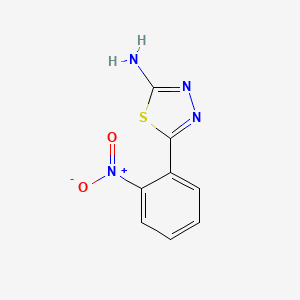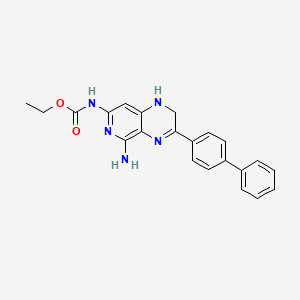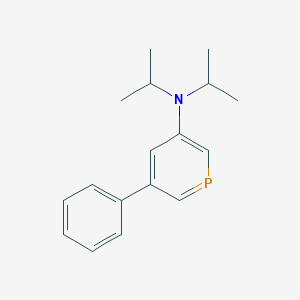
5-phenyl-N,N-di(propan-2-yl)phosphinin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-5-phenylphosphinin-3-amine typically involves the reaction of diisopropylamine with a suitable phosphinine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of N,N-Diisopropyl-5-phenylphosphinin-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N,N-Diisopropyl-5-phenylphosphinin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphinines .
科学研究应用
N,N-Diisopropyl-5-phenylphosphinin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphinine derivatives.
作用机制
The mechanism of action of N,N-Diisopropyl-5-phenylphosphinin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in various catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- N,N-Diisopropyl-5-methylphosphinin-3-amine
- N,N-Diisopropyl-5-ethylphosphinin-3-amine
- N,N-Diisopropyl-5-benzylphosphinin-3-amine
Uniqueness
N,N-Diisopropyl-5-phenylphosphinin-3-amine is unique due to its phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific ligand characteristics and reactivity profiles .
属性
CAS 编号 |
89337-58-6 |
|---|---|
分子式 |
C17H22NP |
分子量 |
271.34 g/mol |
IUPAC 名称 |
5-phenyl-N,N-di(propan-2-yl)phosphinin-3-amine |
InChI |
InChI=1S/C17H22NP/c1-13(2)18(14(3)4)17-10-16(11-19-12-17)15-8-6-5-7-9-15/h5-14H,1-4H3 |
InChI 键 |
JMKJGBMBYXFNOB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C1=CP=CC(=C1)C2=CC=CC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


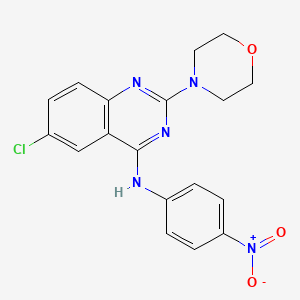
![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)

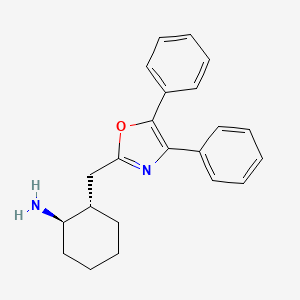
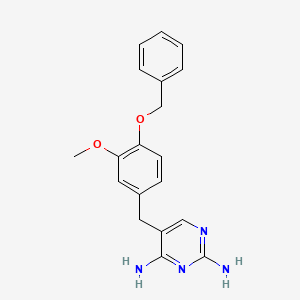
![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)
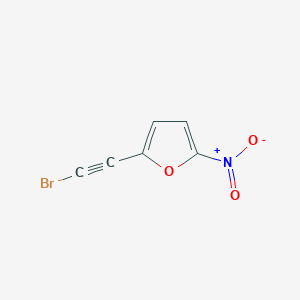

![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)
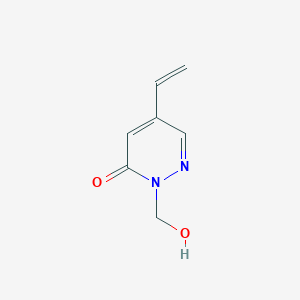
![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)
